molecular formula C12H13N3O2 B11874482 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11874482
M. Wt: 231.25 g/mol
InChI Key: MYDLYVXPPIDAFY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core structure with a pyrrolidine ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and pyrrolidine derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings attached to different core structures.

Uniqueness

3-(Pyrrolidin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)14-12(17)15(11)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H,14,17)

InChI Key

MYDLYVXPPIDAFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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